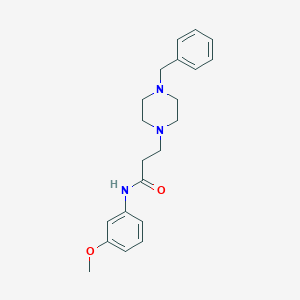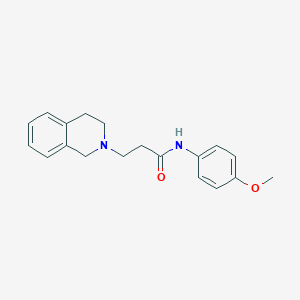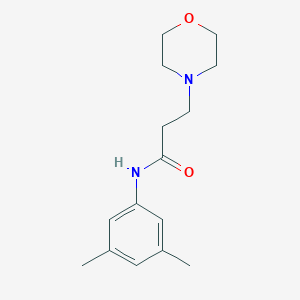
N~1~-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE: is an organic compound characterized by the presence of a morpholine ring and a substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE typically involves the following steps:
-
Formation of the Amide Bond: : The initial step involves the reaction of 3,5-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with morpholine to yield the desired amide.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at a temperature range of 0-5°C to prevent side reactions.
-
Purification: : The crude product is purified using recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the process. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.
Reagents and Conditions: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
-
Reduction: : The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Reagents and Conditions: The reaction is typically carried out in anhydrous ether at low temperatures.
-
Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reagents and Conditions: Nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 3,5-Dimethylbenzoic acid derivatives.
Reduction: N-(3,5-Dimethyl-phenyl)-3-morpholin-4-yl-propylamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a pharmacological agent. Its structural features make it a candidate for studying interactions with biological targets, such as enzymes and receptors.
Medicine
In medicinal chemistry, N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs, particularly those targeting specific pathways involved in diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.
Mécanisme D'action
The mechanism by which N1-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, modulating their activity. The morpholine ring and the substituted phenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3,5-Dimethyl-phenyl)-acetamide: Similar in structure but lacks the morpholine ring, which may result in different chemical and biological properties.
N-(3,5-Dimethyl-phenyl)-2-morpholin-4-yl-acetamide: Contains a similar morpholine ring but differs in the position of the amide linkage.
Uniqueness
N~1~-(3,5-DIMETHYLPHENYL)-3-MORPHOLINOPROPANAMIDE is unique due to the combination of the morpholine ring and the 3,5-dimethylphenyl group. This structural arrangement provides distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C15H22N2O2 |
|---|---|
Poids moléculaire |
262.35 g/mol |
Nom IUPAC |
N-(3,5-dimethylphenyl)-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C15H22N2O2/c1-12-9-13(2)11-14(10-12)16-15(18)3-4-17-5-7-19-8-6-17/h9-11H,3-8H2,1-2H3,(H,16,18) |
Clé InChI |
PPFNFJLLNDWMCK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)NC(=O)CCN2CCOCC2)C |
SMILES canonique |
CC1=CC(=CC(=C1)NC(=O)CCN2CCOCC2)C |
Solubilité |
39.4 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-fluorobenzoyl)piperazine](/img/structure/B247918.png)
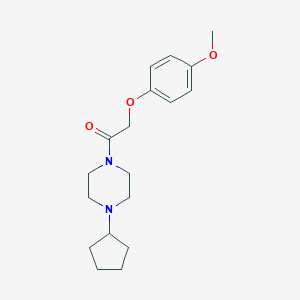
![2-(4-BROMOPHENOXY)-1-{4-[4-(METHYLSULFANYL)BENZYL]PIPERAZINO}-1-ETHANONE](/img/structure/B247920.png)
![1-[4-(3-BROMOBENZYL)PIPERAZINO]-2-(3-METHYLPHENOXY)-1-ETHANONE](/img/structure/B247921.png)
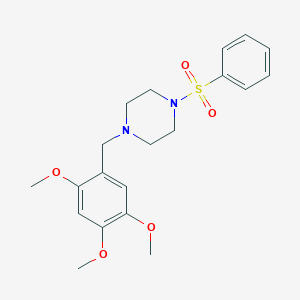
![1-(3-Methylbenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B247924.png)
![1-(4-Bicyclo[2.2.1]hept-2-yl-piperazin-1-yl)-2-phenoxy-ethanone](/img/structure/B247928.png)
![2-(3-Methylphenoxy)-1-[4-[(3-phenoxyphenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B247931.png)
![1-[4-(3-Methylcyclohexyl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B247932.png)
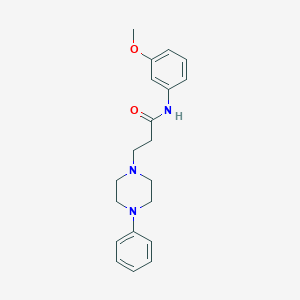
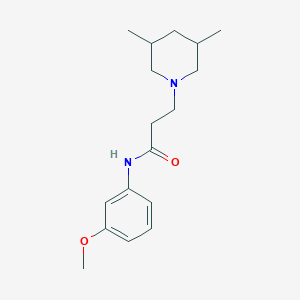
![Ethyl 1-[3-(3-methoxyanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B247936.png)
